molecular formula C8H9N3 B15131300 3-Methylimidazo[1,5-a]pyridin-7-amine

3-Methylimidazo[1,5-a]pyridin-7-amine

Katalognummer: B15131300
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: DVJMYIRZPKZBSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylimidazo[1,5-a]pyridin-7-amine is a heterocyclic aromatic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyridin-7-amine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazopyridine product .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step. Microwave-assisted synthesis is also utilized to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylimidazo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

3-Methylimidazo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate accessThe exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methylimidazo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H9N3

Molekulargewicht

147.18 g/mol

IUPAC-Name

3-methylimidazo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C8H9N3/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,9H2,1H3

InChI-Schlüssel

DVJMYIRZPKZBSB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C2N1C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.